molecular formula C17H13FN2O3 B5913398 N-(3-fluorophenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide

N-(3-fluorophenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B5913398
M. Wt: 312.29 g/mol
InChI Key: QGAFEBLJDNMUNO-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide is a synthetic quinoline-3-carboxamide derivative of significant interest in pharmacological research, particularly in oncology. Compounds within this structural class, such as the closely related tasquinimod, are second-generation oral agents that have been investigated for their potent anti-angiogenic and anti-cancer properties . Tasquinimod, for example, has progressed to Phase III clinical trials for the treatment of metastatic prostate cancer, demonstrating the therapeutic potential of this pharmacophore . The molecular target for this class of compounds is an area of active investigation, as identifying the mechanism of action is critical for developing optimal combination therapeutic regimes . Furthermore, structurally similar 1,2-dihydro-4-hydroxy-2-oxo-quinoline-3-carboxanilides have been identified and patented as activators of the Aryl Hydrocarbon Receptor (AhR), a pathway implicated in immune regulation and the treatment of autoimmune diseases and cancer . This makes this compound a promising candidate for researchers exploring novel pathways in oncotherapy and immunomodulation.

Properties

IUPAC Name

N-(3-fluorophenyl)-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O3/c1-20-13-8-3-2-7-12(13)15(21)14(17(20)23)16(22)19-11-6-4-5-10(18)9-11/h2-9,21H,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGAFEBLJDNMUNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC(=CC=C3)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-fluorophenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated quinoline in the presence of a palladium catalyst.

    Hydroxylation and Carboxamidation: The hydroxy group can be introduced through a hydroxylation reaction using appropriate oxidizing agents. The carboxamide group can be introduced through an amidation reaction using an amine and a carboxylic acid derivative.

Industrial production methods for this compound would involve scaling up these reactions using optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-(3-fluorophenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the quinoline core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for hydroxylation, and reducing agents for reduction reactions. Major products formed from these reactions include various substituted quinoline derivatives with different functional groups.

Scientific Research Applications

N-(3-fluorophenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Studies: It is used as a probe to study the interactions between quinoline derivatives and biological macromolecules such as proteins and nucleic acids.

    Chemical Research: The compound is used as a building block in the synthesis of more complex molecules with potential pharmaceutical applications.

    Industrial Applications: It is used in the development of new materials with specific properties, such as fluorescence or conductivity, for use in electronic devices.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets in cells. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can lead to the disruption of cellular processes such as DNA replication and protein synthesis, ultimately resulting in cell death. The molecular pathways involved in these effects include the inhibition of topoisomerases and kinases, which are critical for cell division and growth.

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison of Selected 4-Hydroxyquinolin-2-one Derivatives

Compound Name Key Substituents Biological Activity (Model) Toxicity/Advantages Source ID
N-(3-fluorophenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide 1-Me, 3-(3-F-phenyl) Not explicitly reported (inferred from structural analogues) Likely improved metabolic stability due to F
N-(3-pyridylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (Compound III) 6,7-diOMe, 3-(3-pyridylmethyl) 75.3% reduction in acetic acid-induced writhing (mice, 20 mg/kg) Non-ulcerogenic, low toxicity
N-(3-chlorophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide 1-Et, 3-(3-Cl-phenyl) Not explicitly reported Larger lipophilic Cl may affect distribution
N-(5-chloropyridin-2-yl)-4-hydroxy-1-R-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamide (IV) Benzothiazine core, 5-Cl-pyridyl Highest potency in benzothiazine series Mechanistic link to nicotinic receptors
Tasquinimod (4-hydroxy-5-methoxy-N,1-dimethyl-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydroquinoline-3-carboxamide) 5-OMe, N-Me, 4-CF3-phenyl Anti-angiogenic, immunomodulatory Clinical use in cancer

Key Findings from Comparative Studies

Methoxy groups at positions 6 and 7 (Compound III) improve analgesic efficacy, likely by modulating electron density or solubility .

Halogen Impact :

  • Fluorine (target compound) vs. chlorine (N-(3-chlorophenyl) analogue): Fluorine’s smaller size and higher electronegativity may reduce off-target interactions compared to chlorine, which increases lipophilicity but could hinder metabolic clearance .

Mechanistic Insights: Compound III and benzothiazine derivatives (IV) share structural motifs linked to nicotinic acetylcholine receptor agonism, suggesting a common analgesic mechanism . Tasquinimod’s trifluoromethyl group and methoxy substitution broaden its therapeutic scope to oncology, highlighting the versatility of quinoline-3-carboxamides .

Safety Profiles: Compound III is notable for its lack of ulcerogenic effects and low toxicity at therapeutic doses, a critical advantage over traditional NSAIDs . Fluorinated derivatives like the target compound are hypothesized to exhibit improved safety due to fluorine’s metabolic stability .

Biological Activity

N-(3-fluorophenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and antiviral research. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core, which is known for its diverse biological activities. The presence of the 3-fluorophenyl group and the hydroxy and carboxamide functionalities contribute to its pharmacological profile.

Antiviral Activity

Recent studies have indicated that compounds derived from the 4-hydroxy-2-oxo-1,2-dihydroquinoline scaffold exhibit significant antiviral properties. In particular, derivatives have been evaluated for their ability to inhibit HIV-1 replication. For instance, a series of compounds were synthesized and tested, revealing moderate activity against HIV at concentrations below 100 µM .

Table 1: Antiviral Activity of Quinoline Derivatives

Compound NameIC50 (µM)Activity Type
Compound A16 ± 6Integrase Inhibitor
Compound B40 ± 3Strand Transfer Inhibitor
N-(3-fluorophenyl)-4-hydroxy...<100Anti-HIV-1

Antibacterial Activity

The antibacterial properties of quinoline derivatives are well-documented. The synthesized compound was also evaluated for its minimum inhibitory concentration (MIC) against various bacterial strains. The results indicated moderate antibacterial activity, which is crucial given the rising concern over antibiotic resistance .

Table 2: Antibacterial Activity Data

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The mechanisms by which this compound exerts its biological effects involve interaction with specific enzymes and receptors:

  • HIV Integrase Inhibition : The compound appears to inhibit HIV integrase, a critical enzyme for viral replication.
  • Bacterial Cell Wall Disruption : Similar to other quinolines, it may interfere with bacterial cell wall synthesis or function.

Case Studies

A study conducted on a series of quinoline derivatives highlighted the structural modifications that enhance biological activity. The research focused on integrating various substituents on the quinoline core to optimize both antiviral and antibacterial efficacy. The findings suggested that specific modifications could significantly improve activity against resistant strains .

Q & A

Basic Research Questions

What are the optimal synthetic routes for N-(3-fluorophenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide?

The synthesis typically involves multi-step reactions, including:

  • Quinoline core formation : Cyclization of substituted anilines with β-ketoesters under reflux conditions using polar aprotic solvents (e.g., DMF) to enhance nucleophilic attack .
  • Carboxamide coupling : Peptide coupling agents like EDCI or HOBt are employed to attach the 3-fluorophenyl group to the quinoline scaffold, ensuring high yield and purity .
  • Catalyst optimization : Use of acid catalysts (e.g., p-toluenesulfonic acid) to promote regioselectivity during cyclization steps .
    Key considerations : Monitor reaction progress via TLC and purify intermediates using column chromatography to avoid side products .

Which analytical techniques are critical for structural characterization of this compound?

  • X-ray crystallography : Resolve 3D molecular geometry and confirm substituent positions using software like SHELXL .
  • NMR spectroscopy : Assign protons (e.g., hydroxy group at δ 10–12 ppm) and fluorophenyl aromatic signals (δ 7.0–7.5 ppm) .
  • HPLC/MS : Validate purity (>95%) and molecular weight (MW: ~357.34 g/mol) .
    Note : Combine techniques to address ambiguities, such as distinguishing tautomeric forms of the 4-hydroxyquinoline moiety .

How do functional groups influence the compound’s biological activity?

  • 4-Hydroxy group : Enhances hydrogen bonding with biological targets (e.g., enzymes), improving binding affinity .
  • 3-Fluorophenyl moiety : Increases lipophilicity, aiding membrane permeability and pharmacokinetics .
  • Carboxamide linker : Stabilizes interactions via van der Waals forces and π-stacking with aromatic residues in active sites .
    Structural analogs : Modifying the fluorophenyl position (e.g., 4-fluoro vs. 3-fluoro) alters target selectivity and potency .

Advanced Research Questions

How can researchers resolve discrepancies in biological activity data across studies?

Discrepancies may arise from:

  • Cell line variability : For example, GI50 values ranged from 0.15 μM (PANC-1) to 1.4 μM (MDA-MB-231) due to differential receptor expression .
  • Assay conditions : Optimize pH (6.5–7.5) and incubation time (24–72 hrs) to standardize results .
  • Data normalization : Use internal controls (e.g., cisplatin for cytotoxicity assays) to mitigate batch effects .
    Recommendation : Validate findings across ≥3 independent replicates and report confidence intervals .

What strategies enhance the design of derivatives with improved activity?

  • Structure-Activity Relationship (SAR) :

    Substituent ModificationObserved EffectReference
    Replacement of 3-fluorophenyl with 4-chlorophenylReduced solubility but increased enzyme inhibition
    Methyl group at N1Stabilizes the lactam ring, enhancing metabolic stability
    Hydroxy → Methoxy substitutionDecreased hydrogen bonding but improved oral bioavailability
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like tropomyosin receptor kinases .

What mechanisms underlie the compound’s interaction with biological targets?

  • Enzyme inhibition : Competes with ATP for binding pockets in kinases, as shown by dose-dependent IC50 shifts in enzymatic assays .
  • DNA intercalation : The planar quinoline core intercalates with DNA base pairs, inducing apoptosis in cancer cells .
  • Receptor antagonism : Blocks signaling pathways (e.g., NF-κB) via fluorophenyl-mediated steric hindrance .
    Experimental validation : Use surface plasmon resonance (SPR) to quantify binding kinetics (KD values) .

How can crystallography address challenges in structural analysis?

  • Twinned data refinement : Apply SHELXL’s TWIN/BASF commands to resolve overlapping reflections in low-quality crystals .
  • Hydrogen bonding networks : Map interactions between the hydroxy group and adjacent carbonyls to confirm tautomeric forms .
    Case study : A related quinoline derivative showed a 0.05 Å resolution structure, revealing critical water molecules in the active site .

What are the solubility and stability challenges in formulation studies?

  • Solubility : Poor aqueous solubility (<0.1 mg/mL) necessitates prodrug strategies (e.g., phosphate ester derivatives) .
  • Stability : Degrades under UV light (t1/2 = 4 hrs), requiring amber glass storage and antioxidant additives (e.g., BHT) .
    Analytical method : Use accelerated stability testing (40°C/75% RH) to predict shelf life .

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